Cas no 477332-65-3 (3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole)
477332-65-3 structure
Product Name:3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole
CAS No:477332-65-3
MF:C23H20ClN3S
MW:405.943002700806
CID:3050726
PubChem ID:1588513
Update Time:2025-04-21
3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole
- STK085221
- 3-(4-CHLOROPHENYL)-5-((3-METHYLBENZYL)THIO)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE
- 3-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole
- AKOS002174059
- 650-660-4
- 477332-65-3
-
- Inchi: 1S/C23H20ClN3S/c1-16-6-12-21(13-7-16)27-22(19-8-10-20(24)11-9-19)25-26-23(27)28-15-18-5-3-4-17(2)14-18/h3-14H,15H2,1-2H3
- InChI Key: FVQRFVHGSUSHPM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NN=C(N1C1C=CC(C)=CC=1)SCC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 405.1066465Da
- Monoisotopic Mass: 405.1066465Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 56Ų
3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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